REACTION_CXSMILES
|
[OH-].[K+].[F:3][C:4]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:5]=1[O:6][C:7]1[CH:17]=[CH:16][C:10]([C:11]([O:13]CC)=[O:12])=[CH:9][CH:8]=1>C1COCC1.O>[F:3][C:4]1[CH:21]=[C:20]([F:22])[CH:19]=[CH:18][C:5]=1[O:6][C:7]1[CH:8]=[CH:9][C:10]([C:11]([OH:13])=[O:12])=[CH:16][CH:17]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
0.518 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
ethyl 4-(2,4-difluorophenoxy)benzoate
|
Quantity
|
0.428 g
|
Type
|
reactant
|
Smiles
|
FC1=C(OC2=CC=C(C(=O)OCC)C=C2)C=CC(=C1)F
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
110 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The THF was then removed in vacuo
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
purified by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
This resulted in the product with the molecular weight of 250.04 (C13H8F2O3)
|
Name
|
|
Type
|
|
Smiles
|
FC1=C(OC2=CC=C(C(=O)O)C=C2)C=CC(=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |